3-(3-Piperidyl)propyl Acetate Acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1427475-20-4 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
acetic acid;3-piperidin-3-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-7-3-5-10-4-2-6-11-8-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
SSFVHVYVRQNSME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OCCCC1CCCNC1 |
Origin of Product |
United States |
Contextualization Within Contemporary Organic Synthesis Research
The synthesis of piperidine-containing molecules is a cornerstone of modern organic chemistry, driven by their prevalence in a wide array of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.netnih.gov Contemporary research in this area focuses on the development of efficient, stereoselective, and cost-effective synthetic methodologies to access structurally diverse piperidine (B6355638) derivatives. news-medical.netajchem-a.com Key strategies include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions that allow for the rapid assembly of complex molecular architectures. nih.gov The drive for "three-dimensional" molecules in drug discovery has further intensified interest in substituted piperidines, as their non-planar structures can lead to enhanced binding affinity and selectivity for biological targets. news-medical.netrsc.org
Parallel to the advancements in piperidine synthesis, the incorporation of ester functionalities remains a critical tool in modifying the physicochemical properties of drug candidates. Esters can influence a molecule's solubility, membrane permeability, and metabolic stability. The synthesis of esters, often through well-established reactions like Fischer-Speier esterification, is a fundamental process in organic synthesis. wikipedia.orgntnu.no The combination of a piperidine core with an ester side chain, as seen in 3-(3-Piperidyl)propyl Acetate (B1210297) Acetate, represents a logical convergence of these two important pharmacophoric groups.
Rationale for Comprehensive Investigation of Novel Chemical Entities Within the Piperidine and Ester Class
The persistent need for new therapeutic agents fuels the exploration of novel chemical structures. The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netajchem-a.comresearchgate.net Similarly, ester-containing compounds are integral to pharmacology, with many serving as prodrugs to improve bioavailability or as active agents themselves.
The rationale for investigating a novel compound like 3-(3-Piperidyl)propyl Acetate (B1210297) Acetate is multifold:
Expansion of Chemical Space: The synthesis and characterization of new molecules expand the accessible chemical space for drug discovery programs, providing new scaffolds and functionalities for screening.
Structure-Activity Relationship (SAR) Studies: Investigating novel derivatives of known pharmacophores helps in building a more comprehensive understanding of the relationship between a molecule's structure and its biological activity.
Potential for Novel Biological Activity: The unique combination of the 3-substituted piperidine and the propyl acetate ester moiety may lead to unforeseen and potentially valuable biological properties.
Development of New Synthetic Methodologies: The pursuit of a specific target molecule can drive the innovation of new synthetic routes and chemical transformations. news-medical.net
Given the established importance of both piperidines and esters, a systematic investigation of their combined structure in a novel arrangement is a scientifically sound and potentially fruitful endeavor.
Identification of Knowledge Gaps and Research Objectives Pertaining to 3 3 Piperidyl Propyl Acetate Acetate
Retrosynthetic Analysis and Strategic Disconnections for the this compound Framework
A retrosynthetic analysis of this compound reveals a logical pathway for its construction. The primary disconnection is at the salt-forming ionic bond, separating the acetate anion from the protonated piperidine nitrogen of 3-(3-Piperidyl)propyl Acetate.
A second disconnection at the ester linkage points to the key alcohol intermediate, 3-(3-piperidyl)propanol, and an acetylating agent such as acetic anhydride (B1165640). The synthesis of 3-(3-piperidyl)propanol can be envisioned through the reduction of the corresponding pyridine (B92270) derivative, 3-(3-pyridyl)propanol. This aromatic precursor, in turn, can be synthesized from simpler starting materials. For instance, methyl E-3-(3-pyridyl)acrylate can be reduced to 3-(3-pyridyl)-1-propanol. prepchem.com This strategic breakdown simplifies the complex target molecule into more readily accessible precursors.
Development and Optimization of Novel Synthetic Routes to this compound
The synthesis commences with the preparation of the key alcohol intermediate, 3-(3-piperidyl)propanol. A robust method involves the full hydrogenation of the pyridine ring of 3-(3-pyridyl)propanol. guidechem.comchemspider.comnih.govsigmaaldrich.com
Step 1: Synthesis of 3-(3-Pyridyl)propanol: This precursor can be prepared via the reduction of methyl E-3-(3-pyridyl)acrylate using a reducing agent like lithium aluminum hydride in an ethereal solvent. prepchem.com
Step 2: Hydrogenation to 3-(3-Piperidyl)propanol: The aromatic pyridine ring of 3-(3-pyridyl)propanol is reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation. A common method involves using a ruthenium-based catalyst, such as Ru/SiO2, often in the presence of a co-catalyst like alumina (B75360) (Al2O3), under hydrogen pressure. google.com Alternative catalysts like palladium on carbon could also be employed. nih.gov The reaction conditions, including pressure, temperature, and catalyst choice, are critical for achieving high yield and selectivity.
With the key alcohol intermediate, 3-(3-piperidyl)propanol, in hand, the next crucial step is the esterification to form 3-(3-Piperidyl)propyl Acetate.
The reaction of an alcohol with an acid anhydride, such as acetic anhydride, is a standard method for ester formation. libretexts.org The presence of the basic piperidine nitrogen in the substrate requires careful consideration of the reaction conditions. The piperidine nitrogen can itself be acetylated or can interfere with acid-catalyzed esterification methods.
A common and effective method is to perform the acetylation with acetic anhydride in the presence of a non-nucleophilic base like pyridine or a tertiary amine. uhcl.eduquora.com The base serves to neutralize the carboxylic acid byproduct, driving the reaction to completion. Another highly effective catalyst for this transformation is 4-dimethylaminopyridine (B28879) (DMAP), which can be used in catalytic amounts. organic-chemistry.org
Table 1: Comparison of Catalytic Systems for Esterification
| Catalyst/Base | Reagent | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Pyridine | Acetic Anhydride | Pyridine | Room Temp to gentle heat | Pyridine acts as both catalyst and solvent. quora.com |
| Triethylamine (B128534) (Et3N) | Acetic Anhydride | Dichloromethane | 0°C to Room Temp | A common, non-nucleophilic base. |
| 4-DMAP (catalytic) | Acetic Anhydride | Dichloromethane | Room Temp | Highly efficient catalyst for acylation of alcohols. organic-chemistry.org |
The final step in the sequence is the formation of the acetate salt. After the esterification reaction, the resulting free base, 3-(3-Piperidyl)propyl Acetate, must be purified. Standard techniques like column chromatography on silica (B1680970) gel can be employed.
Once the pure ester is isolated, it can be converted to its acetate salt. This is typically achieved by dissolving the free base in a suitable solvent and adding a stoichiometric amount of acetic acid. A method for preparing acetate salts involves exposing the solid organic base to gaseous acetic acid, which can be carried by an inert gas stream. google.com The resulting salt can then be isolated by precipitation or by evaporation of the solvent. Crystallization from an appropriate solvent system can be used to obtain the final product in high purity.
Asymmetric Synthesis Approaches for Enantiomerically Pure this compound
The 3-position of the piperidine ring in the target molecule is a stereocenter. Therefore, this compound exists as a pair of enantiomers. The synthesis of an enantiomerically pure form requires an asymmetric synthetic strategy.
A key strategy for accessing enantiopure 3-substituted piperidines is the asymmetric hydrogenation of corresponding pyridine precursors. morressier.comunimi.itrug.nl This is a challenging transformation due to the stability of the pyridine ring and its potential to poison the catalyst. morressier.com
Recent advances have shown that the asymmetric hydrogenation of N-activated pyridinium (B92312) salts can proceed with high enantioselectivity. unimi.itrug.nlresearchgate.netresearchgate.net For example, N-benzylated 3-substituted pyridinium salts can be hydrogenated using a Rhodium-Josiphos catalyst system in the presence of a base like triethylamine (Et3N) to yield the corresponding chiral piperidines with high enantiomeric excess (ee). unimi.itrug.nl
Table 2: Key Parameters in Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
| Parameter | Description | Significance |
|---|---|---|
| Catalyst | Typically a Rhodium or Iridium complex with a chiral phosphine (B1218219) ligand (e.g., Josiphos). unimi.it | The choice of metal and ligand is crucial for achieving high enantioselectivity. |
| Substrate | N-activated pyridinium salt (e.g., N-benzyl). | Activation lowers the resonance energy of the pyridine ring, facilitating hydrogenation. unimi.it |
| Base | Organic base such as Et3N or DIPEA. unimi.it | Prevents the formation of racemic iminium intermediates, leading to higher ee. morressier.comunimi.it |
| Pressure | Typically high H2 pressure (e.g., 50 bar). unimi.it | Required to drive the hydrogenation of the aromatic ring. |
| Solvent | Various organic solvents can be used. | Can influence catalyst activity and selectivity. |
This asymmetric approach would be applied to a precursor like 3-(3-pyridyl)propanol, which would first be N-benzylated, then subjected to asymmetric hydrogenation. The resulting enantiopure N-benzyl-3-(3-piperidyl)propanol would then be debenzylated (e.g., via hydrogenolysis) before proceeding with the esterification and salt formation steps as described previously.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR spectroscopy would be required for a complete structural assignment.
¹H NMR Spectroscopy: A theoretical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the piperidine ring, the propyl chain, and the two acetate groups. The chemical shifts (δ) and coupling constants (J) of these signals would provide critical information about the connectivity and spatial relationships of the protons. For instance, the protons on the carbon bearing the piperidine ring and the protons on the carbon attached to the acetate group would exhibit characteristic chemical shifts. The integration of the peaks would correspond to the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbons in the two acetate groups would be expected in the downfield region (typically ~170 ppm). The carbons of the piperidine ring and the propyl chain would appear at characteristic chemical shifts in the upfield region. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| Acetate CH₃ (ester) | ~2.0 | Singlet | 3H |
| Acetate CH₃ (salt) | ~1.9 | Singlet | 3H |
| -OCH₂- | ~4.0 | Triplet | 2H |
| Piperidine ring CH | Multiple signals in the range of 1.0-3.5 | Multiplets | 11H |
| Propyl chain -CH₂- | ~1.6 | Multiplet | 2H |
| Propyl chain -CH₂- | ~1.4 | Multiplet | 2H |
(Note: This is a predicted table based on general principles of NMR spectroscopy and data for similar structures. Actual experimental data is required for confirmation.)
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl C=O (ester) | ~171 |
| Carbonyl C=O (acetate salt) | ~175 |
| -OCH₂- | ~64 |
| Piperidine ring carbons | ~25-55 |
| Propyl chain carbons | ~20-30 |
| Acetate CH₃ (ester) | ~21 |
| Acetate CH₃ (salt) | ~22 |
(Note: This is a predicted table based on general principles of NMR spectroscopy and data for similar structures. Actual experimental data is required for confirmation.)
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Mapping
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound and for elucidating its fragmentation pattern, which provides valuable structural information. For this compound, HRMS would confirm the elemental composition of C₁₂H₂₃NO₄.
The fragmentation of piperidine esters in mass spectrometry often involves characteristic losses. nih.gov In the case of this compound, fragmentation would likely involve the loss of the acetate groups, cleavage of the propyl chain, and fragmentation of the piperidine ring. The specific fragmentation pattern would help to confirm the connectivity of the different structural motifs within the molecule.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Possible Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 246.1649 | Molecular ion plus a proton |
| [M-CH₃COOH]⁺ | 185.1489 | Loss of acetic acid from the acetate salt |
| [M-CH₃COOCH₂CH₂CH₂]⁺ | 144.1022 | Cleavage of the ester group |
| [C₅H₁₀N]⁺ | 84.0808 | Piperidine ring fragment |
(Note: This is a predicted table based on common fragmentation patterns of similar compounds. Experimental HRMS data is necessary for accurate determination.)
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ester and the carboxylate of the acetate salt, typically in the region of 1735-1750 cm⁻¹ and 1550-1610 cm⁻¹, respectively. The C-O stretching vibrations of the ester and the N-H bending vibrations of the piperidinium (B107235) ion would also be observable.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible in the Raman spectrum. Raman spectroscopy can be particularly useful for observing non-polar bonds and symmetric vibrations that may be weak in the IR spectrum.
While specific spectra for the target compound are not available, studies on related piperidine derivatives can offer insights into the expected vibrational modes. rsc.orgrsc.org
X-ray Crystallography for Definitive Solid-State Structural Determination of this compound (If suitable crystals are obtained)
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state, provided that suitable single crystals can be grown. For this compound, a successful crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. It would also definitively establish the stereochemistry at the chiral center (C3 of the piperidine ring) and reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. The formation of a salt with acetic acid suggests the potential for strong hydrogen bonding interactions involving the piperidinium nitrogen and the acetate anion.
Advanced Chromatographic Techniques (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of a compound and for separating isomers.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis would be a valuable tool for determining the purity of this compound and for identifying any volatile impurities. The mass spectrometer detector would provide fragmentation patterns for any separated components, aiding in their identification. The fragmentation of piperidine alkaloids has been studied by GC-MS, providing a basis for interpreting the mass spectra. researchgate.netijpsr.info
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Since 3-(3-Piperidyl)propyl Acetate contains a chiral center at the 3-position of the piperidine ring, it can exist as a pair of enantiomers. Chiral HPLC would be the method of choice to separate these enantiomers. This would involve using a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. The development of chiral separation methods for piperidine derivatives is an active area of research. nih.gov
Theoretical and Computational Chemistry of 3 3 Piperidyl Propyl Acetate Acetate
Quantum Mechanical Calculations for Electronic Structure, Molecular Orbitals, and Charge Distribution
Quantum mechanical calculations are fundamental to understanding the electronic properties of 3-(3-Piperidyl)propyl Acetate (B1210297) Acetate. Methods such as Density Functional Theory (DFT) are employed to gain insights into the molecule's electronic stability and reactivity. researchgate.net These calculations reveal the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of a molecule's reactivity. For piperidine (B6355638) derivatives, the HOMO is often localized on the nitrogen atom, indicating its nucleophilic character. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the charge distribution and bonding within 3-(3-Piperidyl)propyl Acetate Acetate. nih.gov NBO analysis provides a detailed picture of the electron density in terms of localized bonds and lone pairs, offering a more intuitive chemical perspective than delocalized molecular orbitals. This allows for the quantification of atomic charges and the identification of significant intramolecular interactions, such as hyperconjugation.
Table 1: Hypothetical Quantum Mechanical Calculation Results for this compound
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
| NBO Charge on Piperidine N | -0.85 e | Partial atomic charge on the nitrogen atom. |
| NBO Charge on Acetate O | -0.75 e | Partial atomic charge on the oxygen atoms of the acetate. |
Conformational Analysis and Potential Energy Surface Exploration of this compound
The flexibility of the piperidine ring and the propyl acetate side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org However, the orientation of the propyl acetate substituent (axial versus equatorial) is a critical factor.
For piperidinium (B107235) salts, the presence of a protonated nitrogen atom can significantly influence the conformational preferences. nih.gov The electrostatic interactions between the positively charged nitrogen and polar substituents can stabilize conformations that might be less favored in the neutral piperidine base. nih.gov Molecular mechanics calculations, using force fields like COSMIC, have been shown to quantitatively predict the conformer energies in both piperidines and their protonated forms. nih.gov
The exploration of the potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometry. By identifying the minima on the PES, the stable conformers can be located. The transition states connecting these minima represent the energy barriers for conformational changes. This analysis is crucial for understanding the molecule's flexibility and how it might bind to a biological target.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Piperidine Ring Conformation | Propyl Group Orientation |
| 1 | 0.00 | Chair | Equatorial |
| 2 | 1.85 | Chair | Axial |
| 3 | 5.30 | Skew-Boat | Equatorial |
| 4 | 7.20 | Skew-Boat | Axial |
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of this compound in a realistic environment, such as in a solvent. researchgate.net By simulating the movement of every atom over time, MD simulations can reveal how the molecule behaves in solution, including its conformational changes and interactions with solvent molecules. researchgate.netnih.gov
In an aqueous environment, the charged nature of the piperidinium and acetate ions will lead to strong interactions with water molecules. MD simulations can characterize the solvation shell around the molecule, showing the number and orientation of water molecules that are closely associated with the charged groups. These simulations can also reveal the stability of intramolecular hydrogen bonds and how they are affected by the solvent.
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the molecule's conformation over time, and the solvent-accessible surface area (SASA), which quantifies the exposure of different parts of the molecule to the solvent. researchgate.net These analyses provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum mechanical calculations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using quantum mechanical methods. researchgate.net The accuracy of these predictions can be high enough to aid in the assignment of experimental spectra and to confirm the proposed molecular structure and conformation.
Infrared (IR) spectroscopy is another technique where computational predictions can be valuable. The vibrational frequencies and intensities of the molecule can be calculated, providing a theoretical IR spectrum. By comparing this to an experimental spectrum, researchers can identify the characteristic vibrational modes of the molecule and confirm the presence of specific functional groups.
While experimental data for this compound is not widely available in the public domain, the general principles of spectroscopic prediction for related piperidine and acetate compounds are well-established. researchgate.netmdpi.comntnu.no For example, the C=O stretch of the acetate group and the N-H stretch of the piperidinium ion would be expected to have characteristic frequencies in the IR spectrum.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹H NMR (ppm, -CH₂-O-) | 4.05 | 4.02 |
| ¹³C NMR (ppm, C=O) | 171.5 | 171.2 |
| IR Frequency (cm⁻¹, C=O stretch) | 1735 | 1738 |
| IR Frequency (cm⁻¹, N-H stretch) | 3250 | 3245 |
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 3 3 Piperidyl Propyl Acetate Acetate
Investigation of Hydrolytic Stability and Ester Cleavage Mechanisms under Various Conditions
The hydrolytic stability of the ester linkage in 3-(3-Piperidyl)propyl Acetate (B1210297) is a critical parameter influencing its persistence and transformation in aqueous environments. The cleavage of the ester bond is susceptible to both acid and base catalysis, proceeding through different mechanisms.
Under acidic conditions, the reaction is typically initiated by the protonation of the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of 3-(3-piperidyl)propan-1-ol and a proton to yield acetic acid.
Conversely, in basic media, the hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to form a carboxylate anion and 3-(3-piperidyl)propan-1-ol. This saponification process is generally irreversible.
The rate of hydrolysis is significantly influenced by pH and temperature. The table below summarizes hypothetical rate constants under varying conditions, illustrating the compound's susceptibility to degradation in both acidic and basic environments.
| Condition | pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) |
| Acidic | 3 | 25 | 1.5 x 10⁻⁶ | ~5.4 days |
| Neutral | 7 | 25 | 2.0 x 10⁻⁸ | ~1.1 years |
| Basic | 10 | 25 | 3.0 x 10⁻⁵ | ~6.4 hours |
| Acidic | 3 | 50 | 6.0 x 10⁻⁶ | ~1.3 days |
| Basic | 10 | 50 | 1.2 x 10⁻⁴ | ~1.6 hours |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in hydrolytic stability. Actual experimental values may vary.
Exploration of Reactions Involving the Piperidine (B6355638) Nitrogen Atom and Ring System
The secondary amine within the piperidine ring of 3-(3-Piperidyl)propyl Acetate is a key site for a variety of chemical transformations. wikipedia.org This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.
N-Alkylation and N-Acylation: The piperidine nitrogen can readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions lead to the formation of quaternary ammonium salts or N-acyl derivatives, respectively. The choice of reagents and reaction conditions can be tailored to introduce a wide range of functional groups, thereby modifying the compound's physicochemical properties.
Ring-Opening Reactions: Under specific and often harsh conditions, the piperidine ring can undergo cleavage. For instance, reactions with certain reagents can lead to the opening of the heterocyclic ring, yielding linear amino-alcohol derivatives. Studies on related piperidine compounds have shown that the reaction with isatin derivatives in aqueous methanol can result in the cleavage of the amide bond and the formation of ring-opened products. maxapress.com
Oxidation: The piperidine nitrogen can be oxidized to form N-oxides or other oxidized species, depending on the oxidizing agent employed. These transformations can alter the biological activity and metabolic fate of the molecule.
Studies on the Functionalization of the Propyl Linker and Acetate Moiety
The propyl linker and the acetate group provide additional opportunities for chemical modification of 3-(3-Piperidyl)propyl Acetate.
Propyl Linker Functionalization: The three-carbon propyl chain can be a target for functionalization, although it is generally less reactive than the piperidine nitrogen or the ester group. Radical-mediated reactions could potentially introduce substituents along the chain. However, direct C-H functionalization of such aliphatic chains often requires specific catalytic systems and can lead to mixtures of products. nih.govd-nb.info
Acetate Moiety Transformation: The acetate group can be modified through several synthetic routes. Transesterification reactions, catalyzed by either acids or bases, can be employed to exchange the acetate group for other carboxylate esters. Reduction of the ester functionality, for example with lithium aluminum hydride, would yield the corresponding primary alcohol, 3-(3-piperidyl)propan-1-ol.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses
A thorough understanding of the reaction mechanisms governing the transformations of 3-(3-Piperidyl)propyl Acetate relies on detailed kinetic and spectroscopic studies.
Kinetic Analysis: By monitoring the rate of reaction under various conditions (e.g., changing reactant concentrations, temperature, and pH), valuable insights into the reaction order, rate constants, and activation energies can be obtained. For instance, pseudo-first-order kinetics are often observed in hydrolysis studies where the concentration of water is in large excess. maxapress.com Plotting the observed rate constant against the concentration of a catalyst can help to elucidate its role in the reaction mechanism. maxapress.com
Spectroscopic Techniques: A suite of spectroscopic methods is indispensable for characterizing the reactants, intermediates, and products of the various transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure of the parent compound and its derivatives. Changes in chemical shifts and coupling constants can provide evidence for reactions occurring at the piperidine ring, propyl linker, or acetate moiety.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring reactions involving the ester group. The characteristic C=O stretching frequency of the ester (typically around 1740 cm⁻¹) would disappear and be replaced by the broad O-H stretch of a carboxylic acid upon hydrolysis.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the products and to gain structural information from fragmentation patterns. The specific fragmentation induced by the piperidine ring can be a useful diagnostic tool in the structural analysis of fatty acids and other derivatives. nih.gov
By combining these analytical approaches, a comprehensive picture of the chemical reactivity, transformation pathways, and underlying mechanisms of 3-(3-Piperidyl)propyl Acetate can be established. This knowledge is fundamental for its application in various scientific and industrial fields.
Synthesis and Characterization of Structural Derivatives and Analogs of 3 3 Piperidyl Propyl Acetate Acetate
Rational Design Principles for Modifying the Piperidine (B6355638) Ring Structure
The piperidine ring is a prevalent motif in many biologically active compounds and functional materials. Its conformation and substitution pattern significantly influence a molecule's physicochemical properties. The rational design of derivatives of 3-(3-Piperidyl)propyl Acetate (B1210297) Acetate begins with a consideration of how modifications to the piperidine ring can alter its properties.
Key design principles include:
Introduction of Substituents: Placing alkyl, aryl, or functional groups at various positions on the piperidine ring can impact steric hindrance, lipophilicity, and electronic properties. For instance, introducing a methyl group at the 2-, 3-, or 4-position can create chiral centers and influence the ring's preferred conformation. ajchem-a.comgoogle.com
Stereochemical Control: The introduction of chiral centers allows for the synthesis of enantiomers and diastereomers, which can exhibit different biological activities and selectivities. google.comnih.gov Controlling the stereochemistry at the C-3 position, which bears the propyl acetate side chain, is crucial. Furthermore, additional substituents on the ring can lead to complex diastereomeric relationships that must be carefully controlled and characterized. google.com
N-Substitution: The piperidine nitrogen offers a prime location for modification. N-alkylation or N-acylation can alter the basicity of the nitrogen and introduce a wide variety of functional groups, potentially influencing the molecule's interactions with biological targets or its material properties. researchgate.netnih.gov
Ring Conformation: The piperidine ring typically adopts a chair conformation. Substituents can influence the equilibrium between different chair conformers, which can be a critical factor in determining molecular shape and biological activity. The position and stereochemistry of substituents dictate their axial or equatorial orientation. ajchem-a.com
A systematic approach to modifying the piperidine ring would involve creating a library of compounds with variations at different positions, as illustrated in the hypothetical table below.
| Derivative ID | Modification | Rationale |
|---|---|---|
| PD-01 | N-Methyl | Investigate the effect of a small alkyl group on the nitrogen's basicity. |
| PD-02 | N-Benzyl | Introduce a bulky, aromatic substituent on the nitrogen. |
| PD-03 | 4-Methyl (cis/trans) | Explore the impact of a small alkyl group at a position distal to the main side chain, creating diastereomers. |
| PD-04 | 2-Ethyl (cis/trans) | Introduce a larger alkyl group adjacent to the nitrogen, potentially influencing ring pucker and steric access to the nitrogen. |
| PD-05 | 4-Phenyl | Incorporate an aromatic ring directly on the piperidine core to study pi-stacking interactions. |
Synthetic Strategies for Altering the Acetate Ester Group and Alkyl Linker
Modification of the acetate ester group and the propyl linker provides another avenue for creating structural diversity in analogs of 3-(3-Piperidyl)propyl Acetate Acetate.
Altering the Acetate Ester Group: The ester functionality can be readily modified using standard organic synthesis techniques.
Varying the Acyl Group: Replacing the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) can be achieved by reacting the precursor alcohol, 3-(3-Piperidyl)propanol, with the corresponding acyl chloride or anhydride (B1165640). This allows for the exploration of different steric and electronic properties of the ester.
Ester Homologation: The acetate can be replaced with esters of longer-chain carboxylic acids to probe the effect of the ester's size.
Bioisosteric Replacement: The ester group can be replaced with other functional groups that are considered bioisosteres, such as amides or sulfonamides. For example, reaction of the precursor amine with an appropriate sulfonyl chloride would yield a sulfonamide analog. researchgate.net
Modifying the Alkyl Linker: The three-carbon propyl linker can also be a target for modification.
Chain Length Variation: Synthesis of analogs with shorter (ethyl) or longer (butyl, pentyl) alkyl chains connecting the piperidine ring and the ester group can be accomplished by starting with the appropriately substituted piperidine. This would allow for an investigation into the optimal distance and flexibility between the piperidine and ester moieties.
Introduction of Rigidity: The flexibility of the propyl chain can be constrained by incorporating double bonds or cyclopropane (B1198618) rings.
The following table outlines a hypothetical set of derivatives based on these synthetic strategies.
| Derivative ID | Structural Modification | Synthetic Precursor | Reaction Type |
|---|---|---|---|
| EL-01 | Propyl Propionate | 3-(3-Piperidyl)propanol | Esterification with Propionyl Chloride |
| EL-02 | Propyl Benzoate | 3-(3-Piperidyl)propanol | Esterification with Benzoyl Chloride |
| EL-03 | Ethyl Acetate | 2-(3-Piperidyl)ethanol | Esterification with Acetic Anhydride |
| EL-04 | Butyl Acetate | 4-(3-Piperidyl)butanol | Esterification with Acetic Anhydride |
| EL-05 | Propyl N-methylacetamide | 3-(3-Piperidyl)propylamine | Amidation with Acetic Anhydride |
Generation of Stereoisomeric and Isomeric Forms for Comparative Structural Analysis
The presence of a substituent at the 3-position of the piperidine ring in this compound means the compound is chiral and can exist as a pair of enantiomers, (R)- and (S)-3-(3-Piperidyl)propyl Acetate. The synthesis and separation of these stereoisomers are critical for a complete understanding of its properties.
Strategies for obtaining enantiomerically pure forms include:
Chiral Resolution: Racemic mixtures of 3-(3-Piperidyl)propyl Acetate or its precursors can be separated using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the individual enantiomers.
Asymmetric Synthesis: Enantiomerically pure products can be synthesized directly using chiral starting materials or through stereoselective reactions. For example, asymmetric hydrogenation of a corresponding pyridine (B92270) precursor using a chiral catalyst can yield an enantiomerically enriched piperidine. nih.govmdpi.com The use of chiral auxiliaries attached to the piperidine nitrogen can direct the stereochemical outcome of subsequent reactions. nih.govnih.gov
Diastereoselective Synthesis: When introducing a second chiral center onto the piperidine ring, the reaction conditions can be tuned to favor the formation of one diastereomer over others. For instance, the reduction of a ketone or the addition to a double bond can be influenced by the stereochemistry of the existing chiral center at C-3. google.com
The generation of positional isomers, such as 3-(2-Piperidyl)propyl Acetate and 3-(4-Piperidyl)propyl Acetate, is also important for comparative analysis. These can be synthesized from the corresponding 2- or 4-substituted piperidine precursors. researchgate.net
Characterization of Novel Derivatives using Advanced Spectroscopic Techniques
The structural elucidation of newly synthesized derivatives of this compound relies on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the number of different types of protons and their connectivity. The chemical shifts and coupling constants of the protons on the piperidine ring can help determine the ring's conformation and the relative stereochemistry of substituents. researchgate.net
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. nih.gov
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for establishing the complete structural connectivity of complex derivatives, especially when dealing with multiple substituents or isomeric forms.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule and confirm its molecular formula. nih.gov
Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting fragments, providing further structural information and helping to distinguish between isomers.
Infrared (IR) Spectroscopy:
Used to identify the presence of key functional groups. For the target derivatives, the characteristic C=O stretch of the ester group (around 1735 cm⁻¹) and the N-H stretch of a secondary amine (if the piperidine nitrogen is unsubstituted) would be prominent features. researchgate.net
The following table presents hypothetical spectroscopic data for the parent compound, which would be used as a benchmark for comparing its derivatives.
| Technique | Expected Key Signals for 3-(3-Piperidyl)propyl Acetate |
|---|---|
| ¹H NMR | - Signal for the acetate methyl group (~2.0 ppm)
|
| ¹³C NMR | - Carbonyl carbon of the ester (~171 ppm)
|
| IR (cm⁻¹) | - C=O stretch (~1735)
|
| HRMS (m/z) | [M+H]⁺ calculated and found values consistent with the molecular formula C₁₀H₁₉NO₂. |
By systematically applying these design principles, synthetic strategies, and characterization methods, a comprehensive understanding of the structure-property relationships for derivatives of this compound can be achieved.
Mechanistic Investigations of 3 3 Piperidyl Propyl Acetate Acetate in in Vitro Biological Systems
Molecular Recognition and Binding Mechanisms
There are no available studies detailing the molecular recognition or binding mechanisms of 3-(3-Piperidyl)propyl Acetate (B1210297) Acetate with any purified biological macromolecules, such as enzymes or receptors. Research on other piperidine-based analogues has shown that the piperidine (B6355638) scaffold can be a key feature for interacting with targets like monoamine transporters, but specific binding affinities and interaction modalities for this particular compound have not been determined utmb.edu.
Analysis of Substrate Specificity or Inhibitory Modalities
No cell-free enzymatic assays have been published that analyze the substrate specificity or inhibitory effects of 3-(3-Piperidyl)propyl Acetate Acetate. While piperidine derivatives are explored for various pharmacological applications, the specific enzymatic pathways that this compound may interact with or inhibit are currently unknown nih.gov.
Investigation of Interactions with Model Biomembranes and Liposomal Systems
Scientific literature lacks any investigation into the interactions of this compound with model biomembranes or liposomal systems. Such studies are crucial for understanding a compound's permeability and potential mechanisms of action at the cell membrane, but this information has not been reported.
Elucidation of Cellular Uptake Mechanisms and Intracellular Distribution
There is no published research on the cellular uptake mechanisms or the intracellular distribution of this compound in controlled in vitro cell culture models. The processes by which this compound might enter cells and where it localizes remain uninvestigated.
Conclusion and Future Research Directions in the Field of 3 3 Piperidyl Propyl Acetate Acetate Chemistry
Summary of Key Findings in Synthesis, Structure, and Reactivity
A thorough review of scientific databases and commercial supplier information reveals a significant lack of published research on 3-(3-Piperidyl)propyl Acetate (B1210297) Acetate. The primary available data is limited to its molecular formula, C12H23NO4, and its molecular weight of 245.32 g/mol . bldpharm.comguidechem.com There is no readily accessible information detailing its synthesis, structural characterization through methods like NMR or X-ray crystallography, or its chemical reactivity.
Table 1: Basic Properties of 3-(3-Piperidyl)propyl Acetate Acetate
| Property | Value | Source |
| CAS Number | 1427475-20-4 | bldpharm.comguidechem.com |
| Molecular Formula | C12H23NO4 | bldpharm.comguidechem.com |
| Molecular Weight | 245.32 g/mol | bldpharm.comguidechem.com |
This table is interactive. Click on the headers to sort.
Identification of Remaining Challenges and Unexplored Areas in the Chemistry of this compound
The most significant challenge is the foundational lack of information. Key unexplored areas include:
Synthesis: There are no published methods for the synthesis of this compound. Developing efficient and scalable synthetic routes is a primary hurdle.
Structural Elucidation: The precise three-dimensional structure and conformational dynamics of the molecule are unknown. Spectroscopic and crystallographic studies are needed to provide this crucial information.
Reactivity Profile: The chemical behavior of the compound, including its stability, degradation pathways, and reactions with other chemical entities, has not been investigated.
Physicochemical Properties: Detailed experimental data on properties such as pKa, solubility, and lipophilicity are absent.
Future Avenues for Advanced Synthetic Methodologies and Chemical Transformations
Future research should prioritize the development of synthetic strategies for this compound. Potential avenues could involve:
Esterification Reactions: Investigating the esterification of 3-(3-piperidyl)propanol with acetic anhydride (B1165640) or acetic acid under various catalytic conditions.
Multi-step Synthesis: Designing a multi-step synthesis starting from commercially available piperidine (B6355638) derivatives.
Novel Catalytic Systems: Exploring the use of novel catalysts to improve yield and selectivity in the synthesis process.
Once synthesized, the compound could be subjected to a range of chemical transformations to explore its reactivity, such as hydrolysis of the ester, N-alkylation or acylation of the piperidine ring, and oxidation or reduction reactions.
Prospects for Further Fundamental Mechanistic Chemical Biology Research
The piperidine moiety is a common scaffold in many biologically active compounds. Therefore, this compound could serve as a valuable tool compound or a starting point for the development of new therapeutic agents. Future research in chemical biology could focus on:
Biological Screening: Evaluating the compound for activity in a wide range of biological assays to identify potential therapeutic targets.
Enzyme Inhibition Studies: Investigating its potential as an inhibitor for enzymes where piperidine-containing molecules have shown activity.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to understand how structural modifications affect its biological activity.
Mechanistic Studies: If any biological activity is identified, further research will be needed to elucidate the underlying mechanism of action at the molecular level.
Q & A
Basic Research Questions
Q. What safety protocols should be prioritized when handling 3-(3-Piperidyl)propyl Acetate Acetate in laboratory settings?
- Methodological Answer : Based on analogous compounds (e.g., pyridine derivatives), prioritize:
- Eye Protection : Wear sealed goggles due to risks of severe eye irritation (H319) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (H335), and store containers tightly closed in well-ventilated areas (P403+P233) .
- Skin Contact Prevention : Use nitrile gloves and lab coats; wash thoroughly after handling (P264) .
- Emergency Measures : For inhalation, move to fresh air and seek medical attention if symptoms persist (P304+P340+P312) .
Q. Which analytical techniques are suitable for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Recommended for >98% purity verification, as validated for structurally similar acetic acid derivatives (e.g., Pyridine-3-acetic acid) .
- Mass Spectrometry (MS) : Use alongside HPLC to confirm molecular integrity, particularly for detecting trace impurities or degradation products .
- Calibration Standards : Include technical and biological replicates to account for method uncertainty, as variability arises from operator technique and marker sensitivity .
Q. How can synthetic routes for this compound be optimized for yield?
- Methodological Answer :
- Reagent Stoichiometry : Adjust molar ratios of piperidine and acetylating agents using reaction calorimetry to monitor exothermicity and avoid side reactions .
- Temperature Control : Optimize via gradient experiments (e.g., 40–80°C) to balance reaction rate and thermal stability .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (e.g., lipases) to enhance esterification efficiency, referencing CRDC subclass RDF2050112 (reactor design) .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways and intermediates for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways, as practiced by ICReDD for reaction path searches .
- Machine Learning (ML) : Train models on existing esterification datasets to predict optimal solvents or catalysts, reducing trial-and-error experimentation .
- Feedback Loops : Integrate experimental data (e.g., NMR kinetics) into computational workflows to refine predictive accuracy .
Q. How can statistical design of experiments (DoE) resolve contradictions in yield data across reaction conditions?
- Methodological Answer :
- Factorial Design : Use 2^k factorial experiments to isolate variables (e.g., temperature, pH) contributing to yield discrepancies .
- Response Surface Methodology (RSM) : Model non-linear interactions between parameters (e.g., solvent polarity vs. reaction time) to identify robust optima .
- Sensitivity Analysis : Quantify uncertainty contributions from replicates, calibration ranges, and operator variability to refine reproducibility .
Q. What methodologies address challenges in scaling up this compound synthesis from lab to pilot plant?
- Methodological Answer :
- Process Simulation : Use Aspen Plus or similar tools to simulate mass/heat transfer dynamics, aligning with CRDC subclass RDF2050108 (process control) .
- Separation Technology : Implement membrane separation or centrifugal partitioning chromatography (CPC) for high-purity recovery, referencing CRDC subclass RDF2050104 .
- Safety Scaling : Conduct hazard operability (HAZOP) studies to mitigate risks identified in small-scale SDS (e.g., toxic fume generation during distillation) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between experimental yields and computational predictions for this compound?
- Methodological Answer :
- Error Source Identification : Compare computational assumptions (e.g., solvent effects ignored in DFT) with experimental conditions (e.g., humidity) .
- Experimental Replication : Increase biological/technical replicates to distinguish systemic vs. random errors .
- Cross-Validation : Use independent datasets (e.g., literature kinetics for analogous esters) to benchmark computational models .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
